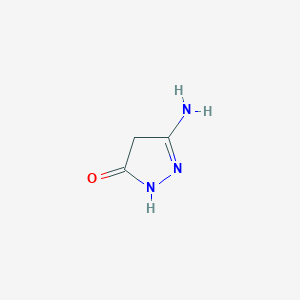

3-amino-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H2,(H2,4,5)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELIBMUMKLRTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973899 | |

| Record name | 5-Imino-4,5-dihydro-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6126-22-3, 5833-31-8 | |

| Record name | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6126-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,4-dihydro-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6126-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6126-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6126-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Imino-4,5-dihydro-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,4-dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1h Pyrazol 5 4h One and Its Derivatives

Established Synthetic Routes for the 3-Amino-1H-pyrazol-5(4H)-one Nucleus

Refluxing Sodium Cyanoacetate (B8463686) with Hydrazine (B178648) Hydrate (B1144303)

A widely utilized and established method for the synthesis of this compound involves the condensation reaction of an activated cyanoacetate derivative with hydrazine hydrate. nih.gov This approach is valued for its reliability and the good yields it provides.

The reaction is typically carried out by refluxing sodium cyanoacetate with hydrazine hydrate in an alcoholic solvent, often in the presence of a base like sodium ethoxide. nih.gov The mechanism proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the cyanoacetate, leading to a hydrazide intermediate. This intermediate then undergoes an intramolecular cyclization to form the pyrazole (B372694) ring. Subsequent hydrolysis of the cyano group under the basic reaction conditions yields the final this compound product.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Sodium Cyanoacetate |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol (B145695) |

| Catalyst | Sodium Ethoxide |

| Condition | Reflux |

| Yield | Good |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules, including derivatives of this compound. nih.gov These reactions involve the combination of three or more starting materials in a single pot to form a product that contains substantial portions of all the initial reactants. This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

For instance, a three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester in the presence of a catalytic amount of piperidine (B6355638) has been shown to produce novel polyheterocyclic compounds in good yields. nih.gov Another example involves the one-pot condensation of aldehydes, malononitrile (B47326), and a pyrazolone (B3327878) derivative. researchgate.net These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization, to afford highly functionalized pyrazole derivatives. nih.gov The versatility of MCRs allows for the generation of a wide array of substituted pyrazolones by simply varying the starting components. nih.gov

Pinner Reaction Strategy for 5-Amino-2,4-dihydro-3H-pyrazol-3-ones

The Pinner reaction provides an alternative and effective strategy for the synthesis of 5-amino-2,4-dihydro-3H-pyrazol-3-one derivatives. nih.govnih.gov This method involves the formation of a carboxyimidate salt, commonly referred to as a Pinner salt, from an α-substituted or α,α-disubstituted ethyl cyanoacetate. nih.govnih.gov These Pinner salts serve as key intermediates in the synthesis.

The reaction of these carboxyimidate salts with hydrazine hydrate leads to the formation of the desired 4-mono- and 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones, including spirocyclic derivatives. nih.govnih.govresearchgate.net The Pinner reaction strategy has been demonstrated to be an efficient approach for the gram-scale synthesis of these compounds. nih.gov The scope of this method has been explored, establishing its utility and limitations for accessing a variety of aminopyrazolone (B8391566) structures. nih.gov

Synthesis from Cyanoacetyl Hydrazide

Cyanoacetyl hydrazide is a versatile and readily available precursor for the synthesis of various heterocyclic compounds, including this compound. researchgate.netresearchgate.net This starting material can be prepared by the reaction of ethyl cyanoacetate with hydrazine hydrate at low temperatures. researchgate.net

The cyanoacetyl hydrazide can then undergo intramolecular cyclization to form the this compound ring. This cyclization can be promoted under various conditions, often involving heating in a suitable solvent. The presence of both a reactive methylene (B1212753) group and a hydrazide functionality within the same molecule facilitates this ring-closing reaction. This method offers a straightforward route to the pyrazolone nucleus, which can be further functionalized.

Advanced and Green Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of advanced protocols, such as microwave-assisted synthesis, for the preparation of this compound and its derivatives.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has gained considerable attention as a green and efficient alternative to conventional heating methods. researchgate.netekb.eg This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity.

The synthesis of pyrazolone derivatives has been successfully achieved using microwave irradiation. For example, the reaction of this compound derivatives with other reagents to form more complex heterocyclic systems has been shown to be significantly accelerated under microwave conditions compared to conventional heating. nih.gov In some cases, solvent-free microwave-assisted reactions have been developed, further enhancing the green credentials of the synthesis. researchgate.net The application of microwave irradiation in the synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile derivatives has also been reported, demonstrating the broad utility of this technology in pyrazole chemistry. researchgate.netmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Often lower | Often higher |

| Solvent Use | Typically requires a solvent | Can be performed solvent-free |

One-Pot, Solvent-Free Methods

The development of one-pot, solvent-free synthetic methods represents a significant advancement in green chemistry, offering advantages such as reduced environmental impact, operational simplicity, and often, improved yields. For the synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminals, a one-pot, three-component approach has been effectively demonstrated. rsc.org This method involves the reaction of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under reflux conditions without the need for a solvent or catalyst. rsc.org The protocol is noted for its high efficiency, environmental friendliness, excellent yields, and straightforward work-up, making it well-suited for the generation of compound libraries. rsc.org

Another notable solvent-free approach involves the microwave-assisted synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. This method utilizes the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with various aromatic aldehydes in the presence of ZnO nanoparticles as a heterogeneous catalyst. bohrium.com The combination of microwave irradiation and solvent-free conditions leads to good to excellent yields of the desired products. bohrium.com

Catalytic Methods in Aqueous Media

The use of aqueous media in organic synthesis is a cornerstone of green chemistry, and several catalytic methods have been developed for the synthesis of pyrazolone derivatives in water. An environmentally friendly and simple method for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives has been reported via a one-pot pseudo-five-component reaction. This reaction involves hydrazine hydrate, ethyl acetoacetate (B1235776), and various aldehydes in water, utilizing catalysts such as pyridine (B92270) trifluoroacetate (B77799) or acetic acid at 70 °C. academie-sciences.fr This approach is versatile, accommodating a wide range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents. academie-sciences.fr

Similarly, the synthesis of dimethyl 4-((aryl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylates has been achieved in water using nano-NiZr4(PO4)6 as a recyclable catalyst. sharif.edu This one-pot, pseudo-five-component reaction of phenylhydrazine, acetylenedicarboxylates, and aromatic aldehydes proceeds at 60 °C, offering excellent yields in a short time frame. sharif.edu The catalyst's reusability is a key advantage of this method. sharif.edu Furthermore, ultrasound irradiation has been employed as an energy source to promote the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives in aqueous ethanol without the need for a catalyst. bohrium.com This method provides excellent yields in a very short reaction time at room temperature. bohrium.com

A highly efficient one-pot synthesis of functionalized 2-amino-4H-pyrans, which can involve pyrazolone derivatives, has been developed using a polystyrene-supported ionic liquid as a recyclable catalyst in aqueous media. bohrium.com This protocol is applicable to a broad range of substrates, including 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and 3-methyl-1H-pyrazol-5(4H)-one, and provides good to excellent yields under mild conditions. bohrium.com

Synthesis of Key Derivatives and Analogs

The versatile scaffold of this compound allows for the synthesis of a diverse range of derivatives through various chemical transformations.

4-Arylidene Pyrazolone Synthesis via Condensation Reactions

The Knoevenagel condensation is a widely employed method for the synthesis of 4-arylidene pyrazolone derivatives. This reaction typically involves the condensation of a pyrazolone with an aromatic aldehyde. For instance, a series of novel 4-arylidene pyrazole compounds were synthesized through the Knoevenagel condensation of 1,3-diaryl-4-formylpyrazoles and 3-methyl-1-phenyl-1H-pyrazol-5-(4H)-ones in good yields. nih.gov In another study, 4-arylallylidenepyrazolone derivatives were synthesized through the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with different cinnamaldehydes. researchgate.net

A robust, organocatalytic, one-pot, three-component reaction has been developed for the synthesis of 1,3-diarylallylidene pyrazolones. This method involves the reaction of 4-unsubstituted pyrazolones, aryl/heteroarylaldehydes, and aryl methyl ketones, catalyzed by a pyrrolidine-BzOH salt. acs.org This process allows for the practical synthesis of a wide array of these derivatives in good to high yields. acs.org Furthermore, a green and efficient four-component, one-pot reaction has been reported for the synthesis of 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones. This reaction utilizes phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde in acetic acid with sodium acetate (B1210297) as a base. bohrium.comresearchgate.net

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 1,3-Diaryl-4-formylpyrazoles, 3-Methyl-1-phenyl-1H-pyrazol-5-(4H)-one | Triethylamine, Ethanol | 4-Arylidene pyrazole derivatives | Good | nih.gov |

| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, Cinnamaldehydes | - | 4-Arylallylidenepyrazolone derivatives | - | researchgate.net |

| 4-Unsubstituted pyrazolones, Aryl/heteroarylaldehydes, Aryl methyl ketones | Pyrrolidine-BzOH salt, Toluene (B28343), 110 °C | 1,3-Diarylallylidene pyrazolones | Good to High | acs.org |

| Phenacyl bromide, Selenosemicarbazide, Ethyl acetoacetate, Aryl aldehyde | Sodium acetate, Acetic acid | 4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones | Good | bohrium.comresearchgate.net |

Hydrazone Derivative Synthesis

Hydrazone derivatives of pyrazoles are another important class of compounds. Their synthesis is typically achieved through the condensation of a pyrazole carbohydrazide (B1668358) with an appropriate aldehyde or ketone. A series of novel pyrazole-hydrazone derivatives containing an isoxazole (B147169) moiety were synthesized by reacting N-(4-(hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide with various aldehydes. mdpi.com Similarly, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and evaluated for their potential as anticancer agents. researchgate.net The synthesis of pyrazolecarboxamide derivatives containing a hydrazone moiety has also been reported, starting from 3-dimethyl-1H-pyrazol-5(4H)-one and 2-amino-5-chloro-3-methylbenzoic acid, with the final step being the condensation with different aldehydes or ketones. d-nb.info

| Pyrazole Starting Material | Reactant | Product | Reference |

| N-(4-(hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Various aldehydes | Pyrazole-hydrazone derivatives with isoxazole moiety | mdpi.com |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Aldehydes/Ketones | 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives | researchgate.net |

| 5-Chloro-N-(4-subsititued-2-(hydrazinecarbonyl)-6-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | Aldehydes/Ketones | Pyrazole amide derivatives with hydrazone moiety | d-nb.info |

Formation of Spiroheterocyclic Compounds

Spiroheterocyclic compounds containing a pyrazolone moiety have been synthesized through multicomponent reactions. A notable example is the reaction of isatins, 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, and monocyclic ketones in an aqueous and acetic acid mixed medium. tandfonline.comtandfonline.com This reaction yields various spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline] and related derivatives. tandfonline.combohrium.com The use of water as a medium makes this a green synthetic process. tandfonline.com The reaction conditions can be optimized by screening different solvents and catalysts, with a mixture of water and acetic acid often proving effective. tandfonline.com Another approach to spiroheterocyclic compounds involves the reaction of 4-bromo- or 4,4-dibromo-1-phenyl-3,5-pyrazolidinedione with various nucleophilic reagents. researchgate.net

| Reactants | Conditions | Product | Reference |

| Isatins, 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one, Monocyclic ketones | H2O:HOAc (3:1), 90 °C | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline] derivatives | tandfonline.comtandfonline.com |

| Isatin, Malononitrile, 1-Phenyl-3-methyl-5-pyrazolone | Water, Various bases (K2CO3, NaHCO3, KF·2H2O) | Spiro[indoline-3,4'(1'H')-pyrano[2,3-c]pyrazol]-2-one derivatives | jetir.org |

| 4,4-Dibromo-1-phenyl-3,5-pyrazolidinedione, Bidentate nucleophiles | - | Spiro 3,5-pyrazolidinediones | researchgate.net |

Fused Pyrazoloazine Systems (e.g., Pyrazolopyridines, Pyrazolopyrimidines, Pyrazolotriazoles)

5-Aminopyrazoles are crucial precursors for the synthesis of a variety of fused pyrazoloazine systems. beilstein-journals.org The condensation of 5-aminopyrazoles with different bielectrophilic reagents leads to the formation of these fused heterocyclic compounds. beilstein-journals.org

Pyrazolopyridines: The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines has been achieved by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid, [bmim]Br, at 90 °C. beilstein-journals.orgnih.gov This reaction proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.orgnih.gov Another route to pyrazolo[3,4-b]pyridines involves a three-component reaction of 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid with ammonium (B1175870) acetate. beilstein-journals.orgnih.gov

Pyrazolopyrimidines: Pyrazolo[1,5-a]pyrimidines can be synthesized via the KOt-Bu-catalyzed condensation of 1,3,5-trisubstituted pentane-1,5-diones with substituted 5-aminopyrazoles in ethanol. beilstein-journals.org This reaction involves a C-C bond cleavage. beilstein-journals.org Another method involves the reaction of 3,5-diamino-4-diazopyrazole derivatives with 4-substituted benzylidene-3-methyl-1H-pyrazol-5(4H)-one in PEG-400 to yield 6,7-dihydropyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Pyrazolotriazoles: While the provided search results focus more on pyrazolopyridines and pyrazolopyrimidines, the general principle of using 5-aminopyrazoles as building blocks extends to the synthesis of other fused systems like pyrazolotriazoles. These syntheses often involve reaction with reagents containing adjacent nitrogen atoms or functionalities that can be converted into a triazole ring.

| Fused System | Reactants | Conditions | Reference |

| Pyrazolo[3,4-b]pyridines | 3-Methyl-1-phenyl-1H-pyrazol-5-amine, α,β-Unsaturated ketones | [bmim]Br, 90 °C | beilstein-journals.orgnih.gov |

| Pyrazolo[3,4-b]thiopyrano[4,3-e]pyridines | 5-Aminopyrazole, Arylaldehyde, 2H-Thiopyran-3,5(4H,6H)-dione | Glacial acetic acid, Ammonium acetate | beilstein-journals.orgnih.gov |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, 1,3,5-Trisubstituted pentane-1,5-diones | KOt-Bu, Ethanol | beilstein-journals.org |

| 6,7-Dihydropyrazolo[1,5-a]pyrimidines | 3,5-Diamino-4-diazopyrazole derivatives, 4-Substituted benzylidene-3-methyl-1H-pyrazol-5(4H)-one | PEG-400 | nih.gov |

Phosphonate (B1237965) and Sulfonyl Phosphonate Derivatives

The introduction of phosphonate and sulfonyl phosphonate moieties into the this compound framework has been an area of significant research interest. These functionalities are known to impart a range of biological activities to organic molecules. The synthesis of these derivatives often employs multicomponent reactions, such as the Kabachnik-Fields reaction, which allows for the efficient construction of α-aminophosphonates.

A notable approach involves the synthesis of novel α-aminophosphonate compounds through a Kabachnik-Fields (phospha-Mannich) reaction. This reaction proceeds via the condensation of an amine, an aldehyde, and a dialkyl phosphite (B83602). The resulting α-aminophosphonates can be further modified, for instance, by incorporating a 1,3,4-oxadiazole (B1194373) ring and a sulfonyl group.

For example, a series of pyrazole-5-one derivatives containing 1,3,4-oxadiazole sulfonyl phosphonates were synthesized in yields ranging from 65% to 75%. sapub.org The synthetic pathway commenced with the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with 4-trifluoromethylaniline to form a Schiff base. This intermediate subsequently underwent a series of reactions to introduce a 1,3,4-oxadiazole ring, which was then converted to a sulfonyl derivative. The final step involved a Kabachnik-Fields reaction with diethyl phosphite to yield the target sulfonyl phosphonate derivatives.

The structures of these newly synthesized compounds were confirmed using various spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, ³¹P-NMR, and mass spectrometry. For instance, the IR spectrum of Diethyl ((3–methyl–1-((5-((4-nitrobenzyl) sulfonyl)-1, 3,4-oxadiazol-2-yl) methyl)–5–oxo-4,5–dihydro-1H – pyrazol–4-yl) ((4-(trifluoromethyl) phenyl) amino) methyl) phosphonate showed characteristic absorption bands for N-H, C=O, SO₂, and P=O groups. sapub.org

Another synthetic strategy focuses on the one-pot, three-component reaction of a 5-aminopyrazole derivative, an appropriate aldehyde, and a trialkyl phosphite in the presence of a catalyst like lithium perchlorate. nih.gov This method provides a direct and efficient route to α-aminophosphonate derivatives of pyrazoles.

Similarly, the synthesis of Mannich bases containing pyrazole-5-one phosphonates has been reported. openpharmaceuticalsciencesjournal.com This involves the reaction of a pre-formed imine derivative of a pyrazolone with diethyl phosphite. For example, the reaction of 4-(((4-fluorophenyl) imino) methyl)-3-methyl-1-(morpholinomethyl)-1H- pyrazol-5(4H)-one with diethyl phosphite in refluxing toluene afforded the corresponding α-aminophosphonate in good yield. openpharmaceuticalsciencesjournal.com

The following tables summarize the yields and melting points of some representative phosphonate and sulfonyl phosphonate derivatives of pyrazol-5-one.

Table 1: Synthesis of Diethyl ((1-((5-(arylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)((4-(trifluoromethyl)phenyl)amino)methyl)phosphonates

| Aryl Group | Yield (%) | Melting Point (°C) | Reference |

| 4-Chlorobenzyl | 70 | 156-158 | sapub.org |

| 4-Nitrobenzyl | 65 | 143-145 | sapub.org |

Table 2: Synthesis of Diethyl (((aryl)amino)(3-methyl-1-(morpholinomethyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl)phosphonates

| Aryl Group | Yield (%) | Melting Point (°C) | Reference |

| 4-Fluorophenyl | 70 | 176-178 | openpharmaceuticalsciencesjournal.com |

| 4-Bromophenyl | 67 | 142-144 | openpharmaceuticalsciencesjournal.com |

Chemical Reactivity and Derivatization Strategies of 3 Amino 1h Pyrazol 5 4h One

Nucleophilic Reactivity of the 3-Amino-1H-pyrazol-5(4H)-one Moiety

The nucleophilic character of this compound is a key feature, enabling various substitution and addition reactions. The molecule possesses several nucleophilic centers, including the exocyclic amino group, the C-4 carbon, and the nitrogen and oxygen atoms of the pyrazole (B372694) ring. tandfonline.com The order of reactivity for these nucleophilic sites is generally considered to be C-4 > NH₂ > N= > OH. tandfonline.com

Reactivity of the Amino Group (NH₂)

The amino group at the 3-position of the pyrazole ring is a primary nucleophilic site. It readily participates in reactions with various electrophiles. For instance, it can undergo acylation, alkylation, and condensation reactions. The nucleophilicity of this group is fundamental to the construction of many fused heterocyclic systems and other derivatives. acs.orgnih.gov

Reactivity at the C-4 Position

The carbon atom at the 4-position is part of an active methylene (B1212753) group, flanked by the carbonyl group and the C=N bond of the pyrazole ring. This structural arrangement renders the C-4 protons acidic, facilitating the formation of a carbanion. This carbanion is a potent nucleophile and readily attacks a variety of electrophiles. This reactivity is central to many condensation and substitution reactions. For example, the reaction with aldehydes and ketones at this position is a common strategy for synthesizing 4-substituted derivatives. tandfonline.comresearchgate.net

Electrophilic Reactions and Functionalization

Beyond its nucleophilic nature, this compound can also undergo reactions with electrophilic reagents, leading to a variety of functionalized products. These reactions often involve the active methylene group at C-4 and the amino group.

Condensation Reactions with Aldehydes and Ketones

A prominent reaction of this compound is its condensation with aldehydes and ketones. tandfonline.com This reaction typically occurs at the C-4 position and is often catalyzed by a base. The initial step involves the formation of a carbanion at C-4, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a C=C double bond, yielding 4-arylidene or 4-alkylidene derivatives. rjpbcs.com These products are valuable intermediates for the synthesis of more complex heterocyclic systems. asianpubs.orgresearchgate.net

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Benzaldehyde | 3-Amino-4-benzylidene-1H-pyrazol-5(4H)-one | asianpubs.org |

| This compound | Acetone | 3-Amino-4-isopropylidene-1H-pyrazol-5(4H)-one | tandfonline.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Substituted Aldehydes | 4-Arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | rjpbcs.com |

Reactions with Diazenium Salts or Diazonium Chlorides

The reaction of this compound with diazonium salts is a classic example of electrophilic substitution. tandfonline.com This coupling reaction typically occurs at the highly reactive C-4 position. The diazonium ion acts as the electrophile, attacking the electron-rich C-4 position of the pyrazolone (B3327878) ring to form an azo dye. beilstein-journals.orgsmolecule.com This reaction is often carried out in a buffered solution to maintain the optimal pH for the coupling to occur. rjpbcs.com The resulting azo compounds are often colored and have been investigated for various applications. researchgate.net

Table 2: Examples of Reactions with Diazonium Salts

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Phenyldiazonium chloride | (Z)-3-amino-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one | |

| 3-Methyl-1H-pyrazol-5(4H)-one | Substituted anilines (diazotized) | 3-Methyl-4-(aryldiazenyl)-1H-pyrazol-5(4H)-ones | rjpbcs.com |

| 3-Substituted 5-amino-1H-pyrazoles | Sodium nitrite/Sulfuric acid | 3-Substituted pyrazole-5-diazonium salts | arkat-usa.org |

Reactions with Isothiocyanates

The reaction of 3-aminopyrazole (B16455) derivatives with isothiocyanates provides a direct route to pyrazolylthiourea compounds. For instance, 3-amino-4-phenylhydrazono-2-pyrazolin-5-one reacts with various isothiocyanates to produce the corresponding pyrazolylthiourea derivatives. researchgate.net These reactions are fundamental for creating intermediates that can be further cyclized into more complex heterocyclic structures. researchgate.netnyxxb.cn The general scheme involves the nucleophilic attack of the amino group of the pyrazole on the electrophilic carbon of the isothiocyanate. tandfonline.com Ultrasound-mediated methods have also been employed to rapidly synthesize pyrazolyl thiourea (B124793) derivatives. arabjchem.org

Table 1: Synthesis of Pyrazolylthiourea Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-Amino-4-phenylhydrazono-2-pyrazolin-5-one | Isothiocyanate | Pyrazolylthiourea derivatives | researchgate.net |

| Hydrazine (B178648) hydrate (B1144303), Phenyl isothiocyanate, Ethyl acetoacetate (B1235776) | - | Thiosemicarbazide intermediate leading to pyrazole | tandfonline.com |

| 3-Amino-5-mercapto-4-phenylazo-1H-pyrazole | Phenyl isothiocyanate | 1-(4-(2-Phenyldiazenyl)-5-mercapto-1H-pyrazol-3-yl)-3-phenylthiourea | bibliomed.org |

| Ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-carboxylate | Thiophosgene, then Sulfa drugs | Ethyl-3-(4-chlorophenyl)-(3-(4-(N-substitutedsulfamoyl)phenyl)thioureido-1H-pyrazole-5-carboxylate | nih.gov |

Reactions with Enamines and Acrylonitrile (B1666552) Derivatives

This compound exhibits reactivity towards electrophilic alkenes like enamines and acrylonitrile derivatives. The reaction of 3-amino-2-pyrazolin-5-one with ethyl acrylate (B77674) can yield a mixture of products, including a 4-dialkylated derivative and the pyrazolo[3,4-b]pyrone. researchgate.net Furthermore, its reaction with benzylidene-malononitrile can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.netmdpi.com The reaction of 3-aminopyrazolone with arylidene-malononitrile results in an adduct, demonstrating the nucleophilic character of the pyrazole ring. mdpi.com

Table 2: Reactions with Enamines and Acrylonitrile Derivatives

| Pyrazole Derivative | Reactant | Product(s) | Reference |

| 3-Amino-2-pyrazolin-5-one | Ethyl acrylate | 4-Dialkylated derivative and Pyrazolo[3,4-b]pyrone | researchgate.net |

| 3-Aminopyrazole | Benzylidene-malononitrile | Pyrazolo[1,5-a]pyrimidines | researchgate.netmdpi.com |

| 3-Amino-2-pyrazolin-5-one | Arylidene-malononitrile | Adduct 6 | mdpi.com |

Halogenation Reactions

The halogenation of pyrazoles, including 3-aminopyrazole derivatives, is a key strategy for introducing functional handles for further chemical modifications. The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C-4 position can be achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), as inexpensive and safe halogenating agents. researchgate.netbeilstein-archives.orgbeilstein-archives.org These reactions typically proceed at room temperature in solvents like dimethyl sulfoxide (B87167) (DMSO) and provide moderate to excellent yields of 4-halogenated pyrazole derivatives. beilstein-archives.orgbeilstein-archives.org The halogenation of the pyrazole ring generally occurs preferentially at the 4-position unless it is already substituted. researchgate.net More complex methods can achieve one-step synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a cyclization-oxidative halogenation cascade. nih.gov

Table 3: Halogenation of 3-Aminopyrazole Derivatives

| Pyrazole Substrate | Halogenating Agent | Product | Reference |

| 3-Aryl-1H-pyrazol-5-amines | NXS (NBS, NIS, NCS) | 4-Halogenated pyrazole derivatives | researchgate.netbeilstein-archives.org |

| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NIS or NBS | 4-Iodo or 4-Bromo derivative | beilstein-archives.org |

| N-Arylsulfonyl-3-aryl-5-aminopyrazole | NCS | 4-Chloro derivative | beilstein-archives.org |

| 5-Methyl-1H-pyrazol-3-amine and Enaminone | NaX (X=I, Br, Cl) / K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |

Cycloaddition and Cyclization Reactions to Form Complex Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent precursor for constructing fused heterocyclic systems through cycloaddition and cyclization reactions. These reactions are crucial for synthesizing compounds with potential applications in medicinal chemistry and materials science.

Pyrazolo[1,5-a]pyrimidine (B1248293) Formation

Pyrazolo[1,5-a]pyrimidines are readily synthesized from 3-aminopyrazole derivatives. A common method involves the condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netrsc.org For example, 5-amino-3-methylpyrazole reacts with diethyl malonate to form a dihydroxy-heterocycle, which can be further modified. nih.gov Three-component reactions involving 3-aminopyrazoles, aldehydes, and other reagents like sulfoxonium ylides or chalcones also provide efficient access to diverse pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org These syntheses can be catalyzed by various agents, including iodine, and can be performed under microwave heating or solvent-free conditions. mdpi.comresearchgate.netrsc.org

Table 4: Selected Syntheses of Pyrazolo[1,5-a]pyrimidines

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 3-Aminopyrazoles, Aldehydes, Sulfoxonium ylides | Rh(III), Microwave | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |

| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| Amino pyrazoles, Chalcones, Diaryl/dialkyl diselenides | I₂ | 3-Selenylated pyrazolo[1,5-a]pyrimidines | rsc.org |

| 3-Aminopyrazole, Benzylidenemalononitrile | - | 7-Amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | mdpi.com |

Pyrazolo[3,4-b]pyrone Derivatives

The synthesis of pyrazolo[3,4-b]pyrone derivatives can be achieved from 3-aminopyrazolone precursors. One notable reaction involves treating 3-amino-2-pyrazolin-5-one with ethyl acrylate, which, in addition to other products, yields a pyrazolo[3,4-b]pyrone. researchgate.net This pyrone can be subsequently converted into other pyrazolo[3,4-b]pyrone derivatives through treatment with acids like a mixture of acetic acid and hydrochloric acid or concentrated sulfuric acid. researchgate.net While the related pyrazolo[3,4-b]pyridines are more extensively studied, the formation of the pyrone ring system highlights a specific reactive pathway of the aminopyrazolone (B8391566). researchgate.netcdnsciencepub.com

Table 5: Formation of Pyrazolo[3,4-b]pyrone Derivatives

| Reactant | Reagent(s) | Product | Reference |

| 3-Amino-2-pyrazolin-5-one | Ethyl acrylate | Pyrazolo[3,4-b]pyrone (11) | researchgate.net |

| Pyrazolo[3,4-b]pyrone (11) | Acetic acid/Hydrochloric acid | Pyrazolo[3,4-b]pyrone (12) | researchgate.net |

| Pyrazolo[3,4-b]pyrone (11) | Concentrated Sulphuric acid | Pyrazolo[3,4-b]pyrone (13) | researchgate.net |

Pyrazolo[1,5-c]-S-triazine Derivatives

The construction of the pyrazolo[1,5-c]-S-triazine scaffold originates from pyrazolylthiourea intermediates. Specifically, a pyrazolylthiourea derivative, formed from the reaction of 3-amino-4-phenylhydrazono-2-pyrazolin-5-one with an isothiocyanate, undergoes cyclization upon treatment with ethanolic sodium ethoxide to yield the pyrazolo[1,5-c]-S-triazine derivative. researchgate.netresearchgate.net This transformation demonstrates a powerful strategy for building complex, fused heterocyclic systems from simple pyrazole starting materials.

Table 6: Synthesis of Pyrazolo[1,5-c]-S-triazine

| Starting Material | Reagent | Product | Reference |

| Pyrazolylthiourea derivative (2a) | Ethanolic sodium ethoxide | Pyrazolo[1,5-c]-S-triazine derivative (5) | researchgate.netresearchgate.net |

Pyrazolo[2,3-c]Pyranopyrazoles

The synthesis of pyrano[2,3-c]pyrazoles represents a significant area of research, largely due to the biological importance of this heterocyclic system. mdpi.comsemanticscholar.org These compounds can be efficiently synthesized through multi-component reactions, which are advantageous for their high atom economy and procedural simplicity. derpharmachemica.com

One established method for synthesizing pyrano[2,3-c]pyrazoles involves a four-component condensation reaction. This reaction brings together an aryl aldehyde, ethyl acetoacetate, malononitrile (B47326), and hydrazine hydrate. semanticscholar.orgderpharmachemica.com The initial step is the formation of the 3-methyl-2-pyrazolin-5-one (B87142) from the reaction between ethyl acetoacetate and hydrazine hydrate. This intermediate then participates in the subsequent stages of the reaction. An alternative and related starting material is this compound. The treatment of 3-amino-2-pyrazolin-5-one with arylidenemalononitriles results in the formation of adducts that can lead to pyranopyrazole structures. mdpi.comresearchgate.net

A green chemistry approach to this synthesis involves a one-pot, solvent-free reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile. mdpi.comresearchgate.net This method is notable for its environmental friendliness and efficiency. For instance, the reaction of 3-amino-2-pyrazolin-5-one with arylidene-malononitrile has been shown to produce the corresponding adducts. mdpi.comresearchgate.net Similarly, mixing ethyl cyanoacetate (B8463686), hydrazine hydrate, and aldehydes with malononitrile also yields pyrano[2,3-c]pyrazole derivatives. mdpi.comresearchgate.net

The mechanism for the multi-component reaction is thought to proceed through the initial formation of an α,β-unsaturated nitrile from the Knoevenagel condensation of the aldehyde and malononitrile. Concurrently, the pyrazolone is formed from the condensation of the β-ketoester and hydrazine. A subsequent Michael addition of the pyrazolone to the α,β-unsaturated nitrile, followed by cyclization and tautomerization, affords the final pyrano[2,3-c]pyrazole product. The use of a mild base catalyst, such as sodium benzoate (B1203000) in an aqueous medium, has been reported to facilitate this reaction with high yields and shorter reaction times. semanticscholar.org

Detailed research findings have demonstrated the synthesis of various derivatives. For example, the reaction of 3-amino-2-pyrazolin-5-one with arylidene-malononitrile afforded the adduct 2-[(3-Amino-5-oxo-4,5-dihydropyrazol-1-yl)-(4-methoxyphenyl)-methylene]-malononitrile in a 59% yield. mdpi.com

Advanced Structural Characterization and Analysis of 3 Amino 1h Pyrazol 5 4h One and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

The structural elucidation of 3-amino-1H-pyrazol-5(4H)-one and its derivatives is heavily reliant on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within the molecule. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary tools employed for this purpose, each offering unique insights into the compound's structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands that confirm their structural features. derpharmachemica.com

The presence of an amino (-NH2) group is indicated by stretching vibrations in the region of 3300–3500 cm⁻¹. Specifically, asymmetric and symmetric stretching vibrations of the NH2 group are observed. nih.gov A broad band associated with the N-H stretching of the pyrazole (B372694) ring is also typically present. nih.govnih.gov

A strong absorption band corresponding to the carbonyl (C=O) group stretching vibration is a prominent feature, usually appearing in the range of 1650–1750 cm⁻¹. rjpbcs.com The exact position of this peak can be influenced by hydrogen bonding and the electronic environment within the molecule. The carbon-nitrogen double bond (C=N) of the pyrazole ring gives rise to a characteristic absorption band around 1542-1627 cm⁻¹. rjpbcs.com

Furthermore, the spectra of derivatives will show additional bands corresponding to their specific substituents. For instance, the introduction of an aromatic ring would result in characteristic C-H and C=C stretching vibrations. derpharmachemica.com

Table 1: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300–3500 | |

| Amine (-NH) | Stretch | ~3380 | rjpbcs.com |

| Carbonyl (C=O) | Stretch | 1650–1750 | rjpbcs.com |

| Imine (C=N) | Stretch | 1542–1627 | rjpbcs.com |

| Azo (-N=N) | Stretch | ~2210 | derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of this compound and its derivatives.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum typically shows a singlet for the C4-H proton of the pyrazole ring around δ 5.20 ppm. rjpbcs.com The protons of the amino group (-NH₂) and the pyrazole ring NH often appear as broad singlets that are exchangeable with D₂O, with the NH protons resonating at approximately δ 10.50 ppm and the NH₂ protons around δ 6.85 ppm. rjpbcs.comnih.gov

In substituted derivatives, the chemical shifts and splitting patterns of the pyrazole ring protons will vary depending on the nature and position of the substituents. For example, in 4-benzylidene-3-methyl-1H-pyrazol-5(4H)-one, the methyl protons appear as a singlet around δ 2.31-2.32 ppm, and the aromatic protons appear as a multiplet in the aromatic region. rjpbcs.com

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives

| Proton | This compound | 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one | References |

| C4-H | 5.20 (s) | - | - | rjpbcs.com |

| NH₂ | ~6.85 (br s) | 6.50 (s) | 6.85 (br s) | nih.govnih.gov |

| NH (pyrazole) | 10.50 (s) | 12.16 (br s) | 10.71 (br s) | nih.govrjpbcs.comnih.gov |

| NH (hydrazone) | - | - | 14.18 (br) | nih.gov |

| Aromatic-H | - | 7.41-7.46 (m), 7.80 (d) | 7.41-7.92 (m) | nih.govnih.gov |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of pyrazolone (B3327878) derivatives, the carbonyl carbon (C=O) typically resonates at a downfield chemical shift, often in the range of δ 160-176 ppm. nih.govresearchgate.net The C3 and C5 carbons of the pyrazole ring also show characteristic signals. For instance, in (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, the C3, C4, and C5 carbons appear at δ 154.3, 154.2, and 162.2 ppm, respectively. nih.gov The chemical shifts of the carbon atoms are sensitive to the substituents on the pyrazole ring. cdnsciencepub.com

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazolone Derivatives

| Carbon | (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5(4H)-one | References |

| C=O | 175.9 | 170.4 | nih.govacs.org |

| C3 | 154.3 | 156.1 | nih.govacs.org |

| C4 | 154.2 | - | nih.gov |

| C5 | 162.2 | - | nih.gov |

| Aromatic-C | 117.9-143.2 | 118.9-135.6 | nih.govacs.org |

Specialized NMR Techniques (e.g., ¹H-¹⁵N HMBC, ³¹P-NMR)

For more complex derivatives of this compound, specialized NMR techniques are employed for unambiguous structural assignment. Heteronuclear Multiple Bond Correlation (HMBC) experiments, particularly ¹H-¹⁵N HMBC, are invaluable for determining the connectivity between protons and nitrogen atoms, which is crucial for distinguishing between different isomers. researchgate.net This technique allows for the observation of correlations between protons and nitrogen atoms that are two or three bonds apart. researchgate.net

For derivatives containing phosphorus, ³¹P-NMR spectroscopy is an essential tool. researchgate.netsapub.org The chemical shift of the phosphorus signal provides information about its oxidation state and coordination environment. researchgate.netresearchgate.net For example, in pyrazole derivatives containing a phosphonate (B1237965) group, a characteristic signal is observed in the ³¹P-NMR spectrum. sapub.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of fragmentation patterns. derpharmachemica.comresearchgate.net

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 99.09 g/mol . The fragmentation of pyrazolone derivatives often involves initial cleavages such as the loss of a carbon monoxide (CO) molecule, followed by the loss of a hydrogen atom or other small fragments. researchgate.net The fragmentation pattern can be complex and is highly dependent on the substituents present on the pyrazolone ring. researchgate.netresearchgate.net For instance, the mass spectra of C- and N-alkyl and aryl substituted 1H,6H-pyrano[2,3-c]pyrazol-6-ones show fragmentation initiated by the elimination of CO, followed by the loss of a hydrogen atom and a rearrangement. researchgate.net

Table 4: Key Mass Spectrometry Data for this compound and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z | References |

| This compound | C₃H₅N₃O | 99.09 | 99 (M⁺) | |

| 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile | C₁₀H₈N₄ | 184.20 | 184 (M⁺) | nih.gov |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile | C₁₀H₇ClN₄ | 218.65 | 218 (M⁺) | nih.gov |

| (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one | C₉H₉N₅O | 203.20 | 203 | nih.gov |

Electronic (UV-Vis) Spectroscopy

Electronic (UV-Vis) spectroscopy is a valuable tool for characterizing the conjugated systems present in this compound and its derivatives. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In these pyrazolone compounds, the primary electronic transitions observed are of the π → π* type, originating from the delocalized electrons within the heterocyclic ring and any associated chromophores.

The parent compound, this compound, exhibits a characteristic UV-Vis absorption maximum (λmax). For instance, a λmax of approximately 285 nm has been reported. This absorption is attributed to the inherent π → π* transition of the pyrazolone core.

The introduction of substituents onto the pyrazolone ring can significantly alter the electronic absorption spectrum. Auxochromic groups (like the amino group) and chromophoric groups can cause shifts in the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in molar absorptivity. For example, the synthesis of derivatives by coupling with diazonium salts introduces an azo (-N=N-) chromophore, which extends the conjugation and shifts the absorption into the visible region, resulting in colored compounds. researchgate.net Similarly, the formation of Schiff base derivatives through condensation with aldehydes can also lead to significant changes in the UV-Vis spectra, providing evidence for the new chemical structure. sapub.org

| Compound/Derivative Type | Reported λmax (nm) | Solvent/Conditions | Reference |

| This compound | ~285 | Not Specified | |

| 3-Methyl-4-substituted benzylidene-pyrazol-5-ones | Varies | Not Specified | researchgate.net |

| Azo-coupled pyrazolone derivatives | Varies (often in visible range) | Various | researchgate.net |

| Chromone-pyrazole hybrids | ~320-350 | Not Specified |

This table is for illustrative purposes; specific λmax values are highly dependent on the exact structure and solvent.

Elemental Analysis

Elemental analysis is a cornerstone technique for the verification of the empirical formula of a newly synthesized compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). For this compound, with a molecular formula of C₃H₅N₃O, the theoretical elemental composition is fundamental for confirming its identity.

The calculated theoretical percentages are compared against the experimental values obtained from analysis. A close agreement, typically within a ±0.4% margin, is considered strong evidence for the compound's purity and proposed formula. This method is routinely applied to confirm the successful synthesis of its various derivatives, such as Schiff bases, azo-coupled products, and other modified structures. sapub.orgresearchgate.net

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 36.37 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 5.09 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 42.42 |

| Oxygen | O | 16.00 | 1 | 16.00 | 16.15 |

| Total | C₃H₅N₃O | 99.09 | 100.00 |

Theoretical elemental composition for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule in the solid state. It provides unparalleled insights into molecular geometry, conformation, and the intricate network of intermolecular forces that govern crystal packing.

Molecular Geometry and Conformation Determination

Single-crystal X-ray diffraction studies on derivatives of this compound consistently reveal key structural features. The pyrazole ring is generally found to be nearly planar, a characteristic that facilitates electron delocalization across the heterocyclic system. irins.orgnih.govnih.gov This planarity is a crucial aspect of its chemical behavior.

Bond length analysis within the pyrazole ring often shows values that are intermediate between those of classical single and double bonds, providing further evidence for a delocalized π-electron system. semanticscholar.org For example, in the crystal structures of related pyrazolone derivatives, the C=O double bond is typically observed around 1.247 Å, while the C-N and N-N bonds within the ring fall in the 1.3-1.4 Å range. iucr.org The specific geometry and conformation of substituents attached to the ring are also precisely determined, which is essential for understanding structure-activity relationships. nih.gov In some derivatives, the amine substituent has been observed to be pyramidal. nih.govnih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The supramolecular architecture of this compound and its derivatives in the solid state is heavily dictated by a combination of strong and weak intermolecular forces. The presence of amine (-NH₂), pyrazole (N-H), and carbonyl (C=O) functionalities makes these molecules potent candidates for forming extensive hydrogen-bonding networks. nih.goviucr.org

Crystal structure analyses frequently show that molecules are linked via intermolecular N-H···O and N-H···N hydrogen bonds, which can assemble the molecules into dimers, one-dimensional chains, or complex three-dimensional sheets. nih.govnih.goviucr.org Intramolecular hydrogen bonds, such as between a substituent and the pyrazolone oxygen, are also common and help to lock the molecule into a specific, planar conformation. nih.govnih.goviucr.org

In addition to hydrogen bonding, π-π stacking interactions are often observed between the planar pyrazole rings of adjacent molecules. semanticscholar.orgiucr.orgresearchgate.net These interactions, characterized by centroid-centroid distances typically in the range of 3.6 to 3.7 Å, contribute significantly to the stability of the crystal packing, often linking hydrogen-bonded chains or layers into a robust supramolecular assembly. iucr.org

Polymorphism Studies

Polymorphism is the phenomenon where a single compound crystallizes into two or more different crystal structures. These different forms, or polymorphs, can possess distinct physical properties. This has been documented for derivatives of this compound.

A notable example is (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, which has been shown to exist in at least two polymorphic forms: one monoclinic (space group P2₁/c) and another triclinic (space group P-1). nih.govnih.gov The two forms exhibit different molecular packing arrangements and densities. nih.govnih.gov The discovery of a second, orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate (B79036) further highlights the ability of this pyrazole core to adopt different crystalline arrangements. iucr.org The existence of polymorphs is significant as it underscores how crystallization conditions can influence the final solid-state structure of the material.

Tautomerism Investigations

The pyrazolone ring system is well-known for its ability to exist in different tautomeric forms, arising from the migration of a proton. For this compound and its derivatives, this prototropic tautomerism is a subject of considerable study, as the dominant tautomer influences the molecule's chemical reactivity and physical properties. clockss.org

Theoretically, several tautomers are possible, often referred to as the CH, OH, and NH forms, depending on the position of the mobile proton. clockss.org In the solid state, X-ray crystallography provides unambiguous evidence of the existing tautomer. For many derivatives, the keto-amine form is confirmed to be present in the crystal lattice. iucr.orgnih.gov For instance, X-ray analysis of (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one established the exclusive presence of the keto tautomer in the solid state. nih.gov

In solution, the equilibrium between tautomers can be investigated using spectroscopic methods like NMR. Studies have shown that the keto form often predominates in solution as well. nih.gov Computational studies, employing methods like Density Functional Theory (DFT), are also used to calculate the relative energies of the different tautomers, helping to predict the most stable form in both the gas phase and in solution. nih.gov The presence of different substituents on the pyrazole ring can shift the tautomeric equilibrium, making the investigation of tautomerism crucial for understanding the behavior of each specific derivative. nih.govresearchgate.net

Experimental Evidence for Tautomeric Forms (Keto-Amine, Hydroxy, NH-Tautomer, CH-Tautomer)

The tautomerism of pyrazolones is a complex field of study crucial for understanding their chemical and biological activities. bas.bg For this compound and its derivatives, several tautomeric forms are possible: the keto-amine, hydroxy-imine, and the less common NH and CH forms. The equilibrium between these forms is influenced by the solvent, temperature, and the nature of substituents. bas.bgclockss.org

Experimental investigation into the tautomeric nature of these compounds relies heavily on spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography.

Keto-Amine and Hydroxy Tautomers: In the solid state, X-ray crystallography has provided definitive evidence for the existence of specific tautomers. For instance, the analysis of (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one established the exclusive presence of the keto tautomer. nih.gov The molecular structure was found to be planar, with an intramolecular hydrogen bond observed between the N5-H and the O1 of the carbonyl group. nih.gov Similarly, IR spectroscopy can distinguish between the keto and hydroxy (enol) forms. The presence of a strong absorption band for a carbonyl group (C=O) around 1660-1700 cm⁻¹ is indicative of the keto form, while a broad absorption band around 3150 cm⁻¹ suggests an OH stretching of the hydroxy tautomer. nih.govscielo.br

In solution, NMR spectroscopy is a powerful tool. For example, in a study of (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one, the ¹³C NMR signal at δ = 174.00 ppm was indicative of a carbonyl carbon, confirming the presence of the ketonic tautomer in the solution. nih.gov The existence of both keto and enol forms in solution can be confirmed by the presence of two distinct signals in the ¹³C-NMR spectrum, one for the ketonic carbon and another for the enolic carbon. researchgate.net

NH- and CH-Tautomers: For 1-substituted pyrazolin-5-ones, three primary tautomeric forms are considered: the CH, OH, and NH forms. bas.bg The CH-form is characterized by a methylene (B1212753) group (CH₂) at the C4 position of the pyrazole ring. The NH-form involves an imine group and a protonated ring nitrogen. The relative populations of these tautomers in equilibrium depend significantly on the substituents and the solvent. bas.bg For some 4-unsubstituted pyrazolin-5-ones, the CH, OH, and NH isomers have been designated as 2,4-dihydro-3H-pyrazol-3-ones (CH-form), 1H-pyrazol-5-ols (OH-form), and 1,2-dihydro-3H-pyrazol-3-ones (NH-form) respectively. clockss.org

The following table summarizes typical spectroscopic data used to identify the different tautomeric forms:

| Tautomeric Form | Key Experimental Evidence | Spectroscopic Data (Typical Values) |

|---|---|---|

| Keto-Amine | IR absorption for C=O; 13C NMR signal for carbonyl carbon. | IR: ~1660-1700 cm-1nih.gov13C NMR: δ ~174 ppm nih.gov |

| Hydroxy (Enol) | Broad IR absorption for O-H; 13C NMR signal for enolic carbon. | IR: ~3150 cm-1 (broad) scielo.br13C NMR: δ ~155.5 ppm researchgate.net |

| NH-Tautomer | 15N NMR signals for different NH units. | 15N NMR: Distinct signals for different nitrogen environments. scielo.br |

| CH-Tautomer | 1H NMR signal for CH2 protons. | 1H NMR: Signal around 4 ppm for CH2 group. scielo.br |

Influence of Substituents on Tautomeric Equilibria

The electronic nature of substituents on the pyrazole ring plays a pivotal role in determining the predominant tautomeric form. Both electron-donating and electron-withdrawing groups can shift the equilibrium to favor one tautomer over the others. nih.gov

Theoretical calculations and experimental studies have shown that electron-donating groups, particularly those capable of π-donation like -NH₂, -OH, and -CH₃, tend to stabilize the 3-amino tautomer (corresponding to the C3-tautomer). nih.govmdpi.com Conversely, electron-withdrawing groups such as -COOH and -CHO are found to stabilize the 5-amino tautomer (C5-tautomer). nih.gov For instance, in 3(5)-aminopyrazoles, theoretical calculations predict the 3-amino tautomer to be more stable than the 5-amino tautomer. mdpi.com This preference is attributed to the electronic effects of the amino group.

In the case of 1-phenyl substituted pyrazol-5-ones, the substituents at the 3- and 4-positions significantly influence the spectral characteristics and photochemical behavior, which is linked to the tautomeric forms present. bas.bg The steric disposition of these substituents relative to the pyrazole ring plane in the different tautomers is a key factor. bas.bg For example, in 4-acyl derivatives of 1-alkyl-3-methyl-5-pyrazolones, the enol form (4-acylpyrazol-5-ol) stabilized by an intramolecular hydrogen bond is the major tautomer in solution. scielo.br

The influence of substituents can be summarized as follows:

Electron-donating groups at the C3 position generally favor the keto-amine or the corresponding hydroxy tautomer where the proton is on a ring nitrogen adjacent to the substituent.

Electron-withdrawing groups at the C3 position tend to favor the tautomeric form where the double bond is conjugated with the substituent.

Substituents at the N1 position also exert a strong influence. For example, an aryl group at N1 can affect the tautomeric equilibrium through its electronic and steric effects.

Substituents at the C4 position can participate in the tautomerism, especially if they are acyl or aroyl groups, leading to a wider variety of possible tautomers, some of which can be stabilized by intramolecular hydrogen bonds. clockss.org

The following table provides examples of how substituents affect the predominant tautomeric form in pyrazolone derivatives.

| Compound/Derivative Class | Substituent(s) | Predominant Tautomeric Form | Reference |

|---|---|---|---|

| 3(5)-substituted pyrazoles | Electron-donating (e.g., -NH2, -OH) | C3-tautomer | nih.gov |

| 3(5)-substituted pyrazoles | Electron-withdrawing (e.g., -COOH, -CHO) | C5-tautomer | nih.gov |

| 4-Acyl-1-alkyl-3-methyl-5-pyrazolones | Acyl group at C4 | 4-Acylpyrazol-5-ol (Enol form with intramolecular H-bond) | scielo.br |

| (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one | Phenylhydrazinylidene at C4 | Keto tautomer (in solid state) | nih.gov |

Computational and Theoretical Studies of 3 Amino 1h Pyrazol 5 4h One Systems

Quantum Chemical Calculations

Quantum chemical calculations have become a cornerstone in modern chemistry for investigating molecular structures, properties, and reactivity. nih.gov For pyrazole (B372694) derivatives, these methods are used to understand their electronic and thermodynamic properties in different phases. nih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. derpharmachemica.com It is particularly effective for optimizing molecular geometries and predicting a variety of properties for pyrazole derivatives. niscpr.res.innih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, often with basis sets like 6-311++G(d,p), to perform these calculations. nih.govnih.govderpharmachemica.comsemanticscholar.org Such studies allow for the determination of optimized molecular structures, vibrational frequencies, and electronic properties, which often show strong correlation with experimental data. derpharmachemica.comresearchgate.net For instance, DFT calculations have been used to confirm the stability of specific pyrazolo[3,4-b]pyridine structures formed from reactions involving pyrazole precursors. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO-LUMO gap is analyzed to confirm that charge transfer occurs within the molecule. nih.govniscpr.res.in Computational studies on related pyrazole systems have calculated these energies to predict their chemical behavior. For example, a study on a pyrazolo[3,4-b]pyridine derivative calculated the HOMO and LUMO energies to assess the molecule's stability and reactivity compared to other potential products. semanticscholar.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Pyrazole Derivative

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2074 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.693 |

| Energy Gap | ΔE | 3.5144 |

| Electronegativity | χ | 4.4502 |

| Chemical Hardness | η | 1.7572 |

| Chemical Softness | S | 0.5691 |

| Electrophilicity Index | ω | 6.2074 |

Data derived from computational studies on a related pyrazolo[3,4-b]pyridine derivative. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. derpharmachemica.comresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. mdpi.com

Red/Yellow Regions : Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions : Indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

Green Regions : Represent neutral potential. researchgate.net

For pyrazole derivatives, MEP analysis helps identify the most likely sites for interactions with other molecules, such as electrophilic or nucleophilic agents. nih.govresearchgate.net In a study of a complex pyrazole derivative, the MEP map showed the most significant negative potential around the oxygen and nitrogen atoms, identifying them as the binding sites for electrophilic attack. researchgate.net

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govresearchgate.net It investigates hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.govsemanticscholar.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. NBO analysis has been applied to various pyrazole-containing compounds to understand intramolecular charge transfer and the stability conferred by specific electronic interactions. nih.govsemanticscholar.org

Mulliken charge distribution analysis is a computational method used to calculate the partial atomic charge on each atom within a molecule. niscpr.res.in These charges are derived from the molecule's wave function and provide insights into the electronic distribution. niscpr.res.in The analysis can help understand a molecule's dipole moment, polarizability, and other electronic properties. niscpr.res.in However, Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to unpredictable results. niscpr.res.instackexchange.com Despite this limitation, it remains a popular method due to its simplicity. niscpr.res.in In studies of pyrazole derivatives, Mulliken charge analysis has been used to compute atomic charges, often showing that nitrogen and some carbon atoms carry negative charges, while hydrogen atoms are positively charged. niscpr.res.in More robust methods like NBO analysis are often preferred for a more accurate picture of charge distribution. stackexchange.com

Computational methods, particularly DFT, can be used to predict the thermodynamic properties of molecules, such as total energy, enthalpy, and entropy, at different temperatures. nih.govnih.govsemanticscholar.org These calculations are crucial for assessing the stability of a molecule. semanticscholar.org For example, the computed total energy of different possible products in a reaction can confirm which isomer is more stable and therefore more likely to be formed. semanticscholar.org Studies on pyrazole derivatives have used these calculations to confirm the higher stability of the synthesized products compared to other potential structures. nih.govnih.govsemanticscholar.org

Table 2: Calculated Thermodynamic Parameters for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| Total Energy | -1112.980 Hartree |

| Enthalpy | -1112.697 Hartree |

| Gibbs Free Energy | -1112.766 Hartree |

| Entropy | 148.066 cal/mol·K |

Data derived from computational studies on a related pyrazolo[3,4-b]pyridine derivative. semanticscholar.org

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. These studies are crucial in drug discovery and materials science for understanding binding affinities and mechanisms of action.

Conceptual Ligand-Target Interaction Analysis

Molecular docking studies have been instrumental in exploring the potential of 3-amino-1H-pyrazol-5(4H)-one derivatives as therapeutic agents. For instance, docking simulations of pyrazolone (B3327878) analogs have been performed to investigate their binding modes within the active sites of various enzymes. researchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity.

In the context of anticancer research, derivatives of this compound have been docked into the active sites of enzymes like DNA gyrase B and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netrsc.org For example, docking studies of certain pyrazolo[3,4-d]pyrimidine derivatives, synthesized from pyrazole precursors, have shown significant binding energies, suggesting their potential as anti-tumor agents. nih.govtandfonline.com Similarly, docking simulations of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones against VEGFR-2 have highlighted their potent inhibitory efficacy, with specific interactions with catalytic amino acids being identified. rsc.org

Furthermore, in the development of antimicrobial agents, molecular docking has been used to predict the interaction of pyrazol-5(4H)-one derivatives with microbial enzymes like dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT). arabjchem.org These in silico analyses help in understanding the structural requirements for potent antimicrobial activity. The insights gained from these conceptual ligand-target interaction analyses guide the rational design of more effective and selective inhibitors.

Theoretical Prediction of Chemical Properties and Reactivity

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for predicting the chemical properties and reactivity of molecules. These methods allow for the investigation of electronic structure, energy levels, and other quantum chemical parameters that govern molecular behavior.

Band Gap Energy Calculations

The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the band gap energy (ΔE), is a critical parameter that influences the chemical reactivity and electronic properties of a molecule. A smaller band gap generally implies higher reactivity.

Theoretical calculations have been employed to determine the band gap energies of pyrazole derivatives. For instance, in the context of corrosion inhibition, a lower energy gap for a pyrazole derivative, as calculated by DFT, suggests a higher potential for adsorption onto a metal surface. consensus.appnih.gov UV-vis spectroscopy has been used to experimentally support these theoretical findings, showing that a decrease in the band gap energy correlates with stronger interaction with metal surfaces. consensus.appnih.gov For example, studies on 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO) showed that MPA had a lower band gap energy, indicating a stronger interaction with the metal. consensus.appnih.gov

In another study, the band gap energy of a novel quinolinone derivative incorporating a pyrazole moiety was determined to be 2.3 eV through experimental measurements, which were supported by theoretical calculations. researchgate.net DFT calculations have also been used to analyze the HOMO-LUMO energy gap of various pyrazole derivatives to understand their electronic properties and potential for applications in nonlinear optics. nih.gov

Adsorption Characteristics and Mechanisms (e.g., Corrosion Inhibition)

Computational studies have been extensively used to investigate the adsorption behavior of pyrazole derivatives, particularly in the context of corrosion inhibition. These studies help in understanding the mechanism by which these molecules protect metal surfaces from corrosion.

DFT calculations can provide insights into the adsorption potential of inhibitor molecules. For example, the adsorption of pyrazole derivatives on mild steel in an acidic medium has been studied, revealing that the presence of heteroatoms like nitrogen and oxygen, as well as the π-electrons in the pyrazole ring, facilitate the adsorption process. acs.orgacs.orgnih.gov The efficiency of these compounds as corrosion inhibitors is often linked to their ability to form a protective film on the metal surface. acs.orgnih.gov

Quantum chemical parameters such as the energy of the HOMO and LUMO, the energy gap (ΔE), and the dipole moment are calculated to correlate the molecular structure of the inhibitors with their inhibition efficiency. acs.org A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests a higher ability to accept electrons from the metal surface. acs.org Studies have shown that pyrazole derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir or Freundlich adsorption isotherm, indicating the nature of the interaction. acs.orgresearchgate.net

Structure-Reactivity Relationships Derived from Computational Data